3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
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Overview
Description
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid is a complex organic compound with a long chain of ethoxy groups and a phenylmethoxycarbonylamino group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Cbz-NH-PEG12-C2-acid is a PEG-based linker for Proteolysis Targeting Chimeras (PROTACs) which joins two essential ligands . These ligands are crucial for forming PROTAC molecules . One of the ligands is for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
The Cbz-NH-PEG12-C2-acid linker enables selective protein degradation by leveraging the intracellular ubiquitin-proteasome system within cells . The PROTACs exploit this system to selectively degrade target proteins .
Biochemical Pathways
The biochemical pathways affected by Cbz-NH-PEG12-C2-acid are those involved in the ubiquitin-proteasome system . This system is crucial for the degradation of proteins within cells . By exploiting this system, Cbz-NH-PEG12-C2-acid can selectively degrade target proteins .
Result of Action
The molecular and cellular effects of Cbz-NH-PEG12-C2-acid’s action are the selective degradation of target proteins . This degradation is achieved by exploiting the ubiquitin-proteasome system within cells .
Action Environment
The action environment of Cbz-NH-PEG12-C2-acid is within cells, where it leverages the ubiquitin-proteasome system to selectively degrade target proteins . Environmental factors that could influence the compound’s action, efficacy, and stability include the presence and concentration of the target protein and E3 ubiquitin ligase, as well as the overall state of the ubiquitin-proteasome system within the cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid involves multiple steps. The starting material is typically a compound with a phenylmethoxycarbonylamino group, which undergoes a series of ethoxylation reactions to introduce the ethoxy groups. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the ethoxylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and consistent ethoxylation. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the phenylmethoxycarbonylamino group.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H61NO16/c37-34(38)6-8-40-10-12-42-14-16-44-18-20-46-22-24-48-26-28-50-30-31-51-29-27-49-25-23-47-21-19-45-17-15-43-13-11-41-9-7-36-35(39)52-32-33-4-2-1-3-5-33/h1-5H,6-32H2,(H,36,39)(H,37,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKANAHNXOWXKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H61NO16 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
751.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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